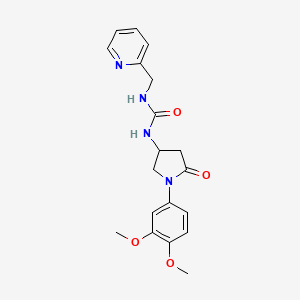

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as DMPOPU, is a synthetic compound with potential therapeutic applications in various fields of medicine. DMPOPU is a small molecule that has been synthesized using various methods, and its mechanism of action has been studied in detail.

Aplicaciones Científicas De Investigación

Anticancer Activity

A series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, including compounds related to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrate significant antiproliferative effects, with some showing potent inhibitory activity comparable to the positive-control sorafenib, highlighting their potential as new anticancer agents and BRAF inhibitors for further research (Feng et al., 2020).

Electron Transfer and Hydrogen Bonding

Research on urea derivatives has explored their role in electron transfer across multiple hydrogen bonds and their potential in forming dimeric structures through self-complementary hydrogen-bonding motifs. These studies provide insights into the structural integrity and electron transfer capabilities of urea-based compounds, suggesting their applicability in designing molecules with specific electronic properties (Pichlmaier et al., 2009).

Site of Lithiation

Investigations into the lithiation of N-(pyridin-3-ylmethyl)pivalamide and related compounds, which are structurally similar to the subject urea derivative, reveal the control of lithiation sites. These studies are crucial for understanding the chemical behavior and reactivity of such compounds, aiding in the development of targeted synthetic strategies for complex organic molecules (Smith et al., 2013).

Nonlinear Optical Properties

A novel chalcone derivative structurally related to the subject compound has been studied for its electronic, optical, and nonlinear optical properties. Such research underscores the potential of urea derivatives in optoelectronic device fabrications, highlighting their significance in the development of materials with superior optical properties (Shkir et al., 2018).

Complexation and Unfolding

The synthesis and conformational studies of heterocyclic ureas reveal their ability to unfold and form multiply hydrogen-bonded complexes. This behavior is instrumental in understanding the folding dynamics of small molecules and their interactions, paving the way for designing novel biomimetic materials and foldamers (Corbin et al., 2001).

Anion Binding

Ureido-pyridyl ligands, including compounds similar to the subject molecule, have been synthesized and studied for their solid-state anion binding properties. Such research contributes to the understanding of molecular recognition and the design of sensors and materials for specific ion detection (Marivel et al., 2011).

Propiedades

IUPAC Name |

1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O4/c1-26-16-7-6-15(10-17(16)27-2)23-12-14(9-18(23)24)22-19(25)21-11-13-5-3-4-8-20-13/h3-8,10,14H,9,11-12H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEUTVFFNUNSHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)

![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)

![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)

![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)

![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)